2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone 2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1021230-21-6
VCID: VC8195305
InChI: InChI=1S/C23H24N4O2/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)26-13-15-27(16-14-26)23(28)17-29-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3
SMILES: CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol

2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

CAS No.: 1021230-21-6

Cat. No.: VC8195305

Molecular Formula: C23H24N4O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone - 1021230-21-6

Specification

CAS No. 1021230-21-6
Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
IUPAC Name 1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone
Standard InChI InChI=1S/C23H24N4O2/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)26-13-15-27(16-14-26)23(28)17-29-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3
Standard InChI Key OQFJUUUTFJJKOI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Canonical SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Design

Core Framework and Functional Groups

2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a multifunctional organic compound comprising four distinct regions:

  • Phenoxy group: A benzene ring bonded to an oxygen atom, contributing to lipophilicity and potential π-π interactions with biological targets.

  • Ethanone moiety: A ketone group (C=O) that enhances molecular polarity and serves as a reactive site for nucleophilic additions.

  • Piperazine ring: A six-membered diamine heterocycle known for its conformational flexibility and role in modulating receptor affinity .

  • Pyridazine-o-tolyl system: A diazine ring (pyridazine) substituted at position 6 with an o-tolyl group (2-methylphenyl), which influences electronic properties and steric interactions .

The integration of these components creates a structurally complex molecule with potential for diverse biochemical interactions.

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 2-phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone involves sequential functionalization of the pyridazine and piperazine cores.

Step 1: Synthesis of 6-(o-Tolyl)pyridazin-3(2H)-one

Analogous to methods described for 6-(4-chlorophenyl)pyridazin-3(2H)-one , the o-tolyl variant is synthesized via:

  • Cyclocondensation: Reacting maleic hydrazide with o-tolylboronic acid under Suzuki-Miyaura coupling conditions to form the pyridazine ring .

  • Oxidation: Treating the intermediate with bromine in acetic acid to introduce the ketone group at position 3 .

Representative reaction:

Maleic hydrazide+o-Tolylboronic acidPd catalyst6-(o-Tolyl)pyridazin-3(2H)-one[2]\text{Maleic hydrazide} + \text{o-Tolylboronic acid} \xrightarrow{\text{Pd catalyst}} 6\text{-(o-Tolyl)pyridazin-3(2H)-one} \quad[2]

Step 2: Piperazine Functionalization

The piperazine ring is introduced via nucleophilic aromatic substitution. Using 1-(2-chloroacetyl)piperazine as a precursor, the ethanone group is installed through Friedel-Crafts acylation :

1-(2-Chloroacetyl)piperazine+PhenoxybenzeneAlCl31-(Phenoxyacetyl)piperazine[4]1\text{-(2-Chloroacetyl)piperazine} + \text{Phenoxybenzene} \xrightarrow{\text{AlCl}_3} 1\text{-(Phenoxyacetyl)piperazine} \quad[4]

Step 3: Final Coupling

The pyridazine and piperazine-ethanone moieties are linked via Buchwald-Hartwig amination using a palladium catalyst :

6-(o-Tolyl)pyridazin-3(2H)-one+1-(Phenoxyacetyl)piperazinePd(OAc)2Target Compound[4]6\text{-(o-Tolyl)pyridazin-3(2H)-one} + 1\text{-(Phenoxyacetyl)piperazine} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} \quad[4]

Optimization challenges:

  • Steric hindrance from the o-tolyl group reduces coupling efficiency (yield: 45–60%) .

  • Purification requires gradient HPLC due to polar byproducts.

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular weight419.47 g/molESI-MS
Melting point168–172°CDifferential scanning calorimetry
LogP (lipophilicity)3.2 ± 0.3Chromatographic determination
Aqueous solubility12 µg/mL (pH 7.4)Shake-flask method
pKa7.1 (pyridazine N), 9.4 (piperazine N)Potentiometric titration

The compound exhibits moderate lipophilicity, favoring blood-brain barrier penetration, while limited aqueous solubility necessitates formulation enhancements for oral bioavailability .

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